

# In-Depth Technical Guide: 4-Bromoindole (CAS 52488-36-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromoindole

Cat. No.: B015604

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## Executive Summary

This technical guide provides a comprehensive overview of **4-Bromoindole** (CAS 52488-36-5), a halogenated indole that serves as a versatile building block in synthetic organic chemistry and possesses notable biological activities. This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role as a precursor to complex alkaloids and its antimicrobial properties. While noted in vendor literature as a potential Glycogen Synthase Kinase 3 (GSK-3) inhibitor, quantitative data to substantiate this claim in peer-reviewed literature is not currently available. This guide includes detailed experimental protocols for key synthetic applications and biological assays, alongside visualizations of relevant biological pathways to support further research and development.

## Physicochemical Properties

**4-Bromoindole** is a solid, often appearing as a colorless to yellow or brown liquid or solid, depending on purity and storage conditions.<sup>[1][2]</sup> It is characterized by the presence of a bromine atom at the C4 position of the indole ring, which significantly influences its reactivity and biological interactions.

Table 1: Physicochemical Properties of **4-Bromoindole**

Property	Value	Source(s)
CAS Number	52488-36-5	[3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN	[3]
Molecular Weight	196.04 g/mol	[3][4]
Appearance	Colorless to Yellow/Brown liquid or solid	[1][2]
Melting Point	15-17 °C	[5]
Boiling Point	283-285 °C (lit.)	[4]
Density	1.563 g/mL at 25 °C (lit.)	[4]
Refractive Index (n <sub>20/D</sub> )	1.655 (lit.)	[4]
Flash Point	110 °C (230 °F) - closed cup	[4]
SMILES	<chem>Brc1cccc2[nH]ccc12</chem>	[4]
InChI Key	GRJZJFUBQYULKL-UHFFFAOYSA-N	[4]
Storage	Store at 2-8°C under inert gas, protect from light.	[5]

## Synthesis and Chemical Reactivity

**4-Bromoindole** serves as a crucial starting material for the synthesis of more complex molecules due to the versatility of the indole scaffold and the reactivity of the C-Br bond, which allows for various cross-coupling reactions.

### General Synthesis of 4-Bromoindole

Several synthetic routes to **4-bromoindole** have been reported. One common method involves the electrophilic bromination of indole. However, controlling the regioselectivity can be challenging. Alternative methods include:

- Oxidative coupling reaction with ZrOCl<sub>2</sub> and H<sub>2</sub>O<sub>2</sub> or HBr.

- Reaction of 4-bromoaniline with  $\text{CuSO}_4$  and  $\text{Mn}(\text{NO}_3)_2$ .<sup>[6]</sup>

## Application in Natural Product Synthesis

**4-Bromoindole** is a key precursor in the total synthesis of several biologically active natural products.

**4-Bromoindole** is a starting material for the synthesis of clavicipitic acid, an ergot alkaloid.<sup>[3]</sup>

Experimental Protocol: Synthesis of (S)-4-Bromotryptophan from **4-Bromoindole** This protocol is adapted from the principles outlined in the synthesis of clavicipitic acid, where 4-bromotryptophan is a key intermediate.

- **Reaction Setup:** A mixture of **4-bromoindole** (1.0 eq) and DL-serine (1.5 eq) in acetic anhydride ( $\text{Ac}_2\text{O}$ , 5.0 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Heating:** The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride is removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrated in vacuo to yield the crude N-acetyl-DL-4-bromotryptophan.
- **Enzymatic Resolution:** The racemic N-acetyl-DL-4-bromotryptophan is subjected to enzymatic kinetic resolution using an appropriate acylase (e.g., from *Aspergillus* sp.) in a buffered aqueous solution (pH ~7.0) at 37 °C. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.
- **Purification:** The resulting mixture of (S)-4-bromotryptophan and N-acetyl-(R)-4-bromotryptophan is separated by adjusting the pH and performing selective extraction or crystallization to isolate the desired (S)-4-bromotryptophan.

**4-Bromoindole** is the starting point for a concise and scalable total synthesis of dictyodendrin B, a marine alkaloid with telomerase inhibitory activity.

Experimental Protocol: Copper-Catalyzed C-H Arylation of **4-Bromoindole** This protocol is the initial step in the total synthesis of Dictyodendrin B as described by Pitts, A. K., et al.

- **N-Protection:** To a solution of **4-bromoindole** (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C. After stirring for 30 minutes, add a protecting group reagent, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- **Work-up and Purification:** The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product, N-SEM-**4-bromoindole**, is purified by column chromatography.
- **C-H Arylation Reaction Setup:** In a reaction vessel, combine the N-protected **4-bromoindole** (1.0 eq), a diaryliodonium salt (e.g., diphenyliodonium triflate, 1.5 eq), a copper catalyst such as copper(I) iodide (CuI, 10 mol%), and a ligand like 1,10-phenanthroline (20 mol%) in an appropriate solvent (e.g., 1,2-dichloroethane).
- **Reaction Execution:** The mixture is degassed and heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).
- **Final Work-up and Purification:** After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to yield the C3-arylated **4-bromoindole** derivative.

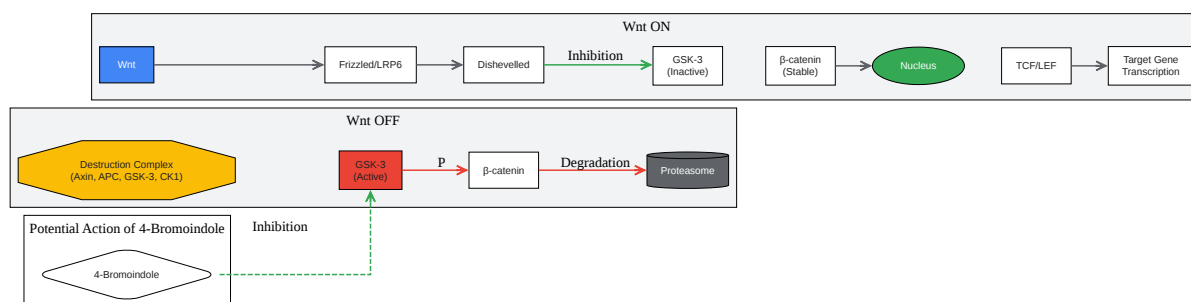
## Biological Activity and Applications

### Potential as a GSK-3 Inhibitor and Relevant Signaling Pathways

**4-Bromoindole** is cited by chemical suppliers as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3).<sup>[2][3][4]</sup> GSK-3 is a constitutively active serine/threonine kinase that is a key

regulator in numerous cellular processes. Its inhibition has therapeutic potential in various diseases, including neurodegenerative disorders and mood disorders. Two major signaling pathways where GSK-3 plays a pivotal role are the Wnt/ $\beta$ -catenin and insulin signaling pathways.

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of  $\beta$ -catenin, where it activates target gene transcription. An inhibitor like **4-bromoindole** would be expected to promote this signaling cascade.

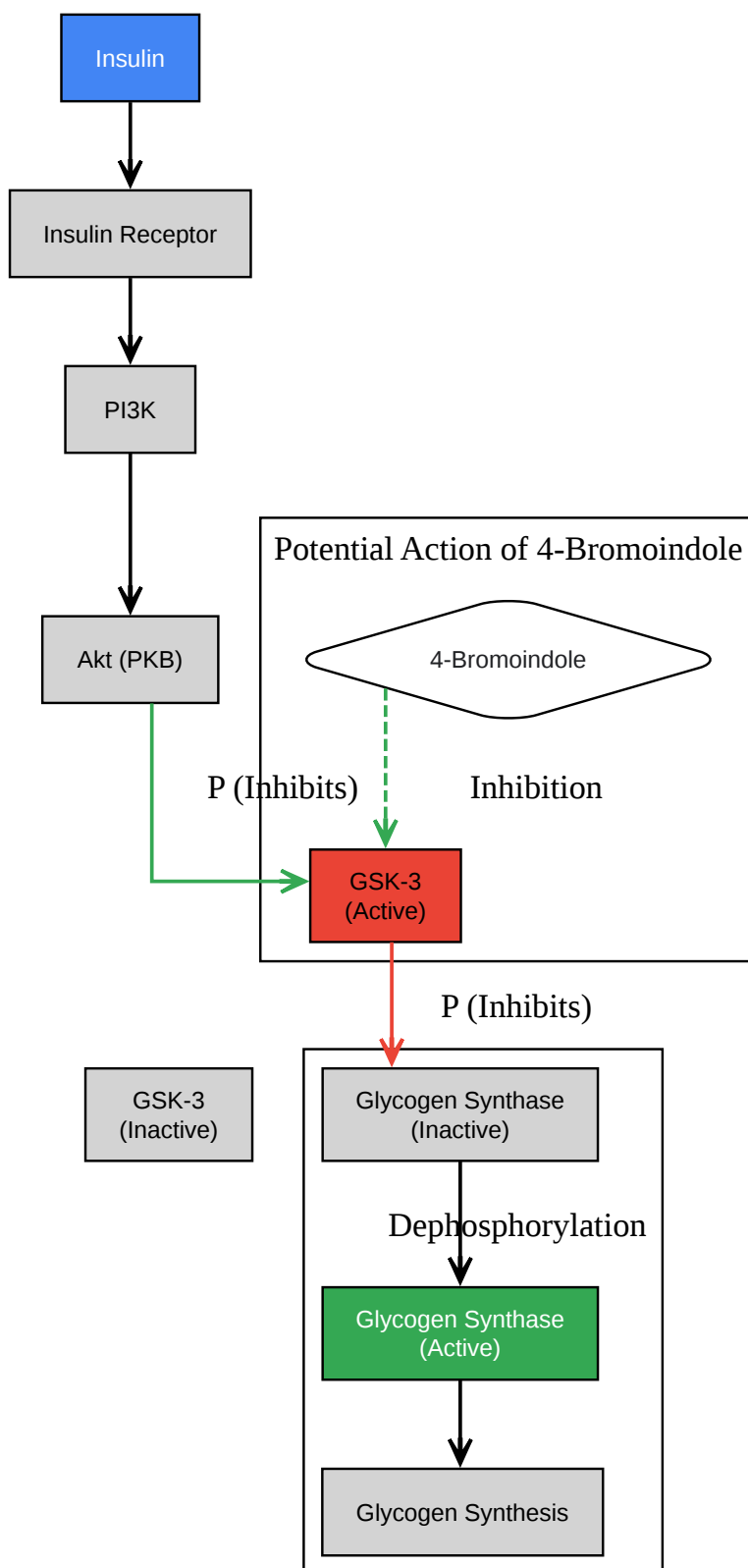


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Caption: Wnt/ $\beta$ -catenin signaling pathway and the potential inhibitory role of **4-Bromoindole** on GSK-3.

Insulin binding to its receptor triggers a cascade that activates Akt (Protein Kinase B). Akt then phosphorylates and inactivates GSK-3. This inactivation allows for the dephosphorylation and

activation of glycogen synthase, promoting glycogen synthesis. An inhibitor of GSK-3 would mimic the downstream effects of insulin signaling in this context.



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Caption: Insulin signaling pathway showing the role of GSK-3 and the potential action of an inhibitor.

## Antimicrobial and Antibiofilm Activity

Recent studies have demonstrated that **4-bromoindole** possesses significant antimicrobial and antibiofilm properties.

Table 2: Antimicrobial Activity of **4-Bromoindole**

Organism	Activity	Concentration	Source(s)
Escherichia coli O157:H7	Minimum Inhibitory Concentration (MIC)	100 µg/mL	[7]
Escherichia coli O157:H7	Biofilm Inhibition (>61%)	20 µg/mL	[7]
Vibrio parahaemolyticus	Minimum Inhibitory Concentration (MIC)	50 µg/mL	[8]

The antibiofilm effects of **4-bromoindole** against E. coli O157:H7 are attributed to the reduction of swimming and swarming motility and the formation of curli, which are essential for biofilm development.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol is a generalized procedure based on standard broth microdilution methods as described in the cited literature.[7][8]

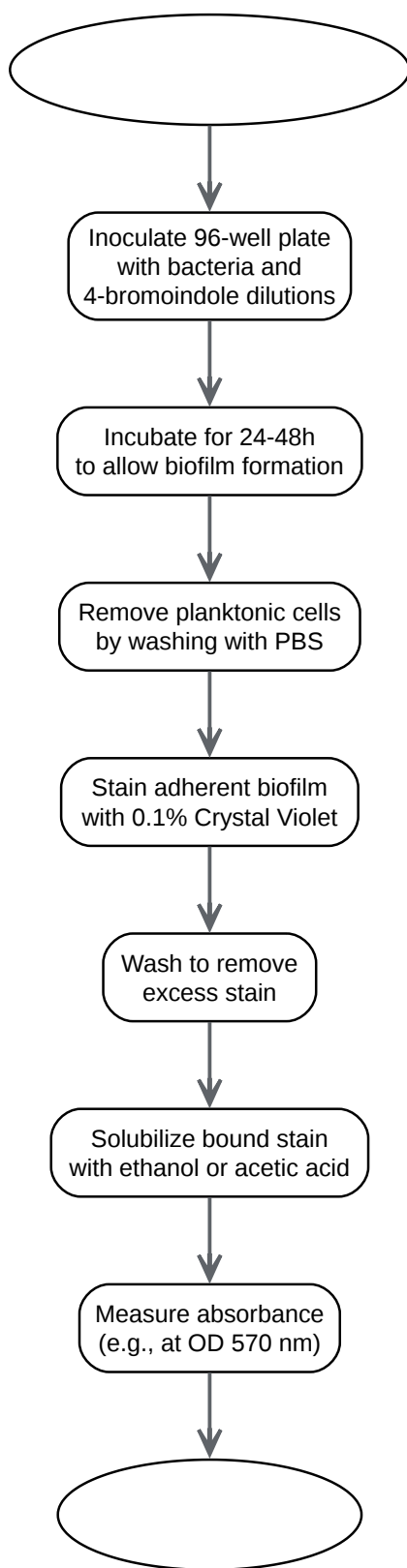
- Preparation of Inoculum: A single colony of the test bacterium (e.g., E. coli O157:H7) is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight at 37 °C with shaking. The overnight culture is then diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells of a microtiter plate.
- Preparation of Compound Dilutions: A stock solution of **4-bromoindole** is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the broth medium in a

96-well microtiter plate to achieve a range of final concentrations (e.g., from 2 to 256 µg/mL). The final DMSO concentration should be kept constant and low (e.g., ≤1%) in all wells.

- Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the compound dilutions. Control wells containing only medium (sterility control), medium with bacteria (growth control), and medium with bacteria and DMSO (solvent control) are also included. The plate is incubated at 37 °C for 18-24 hours.
- Determination of MIC: After incubation, the MIC is determined as the lowest concentration of **4-bromoindole** that completely inhibits visible bacterial growth.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method) This protocol is adapted from methodologies used to assess antibiofilm activity.<sup>[7][9]</sup>





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Caption: Workflow for the crystal violet biofilm inhibition assay.

## Safety and Toxicology

**4-Bromoindole** is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.<sup>[10]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be used when handling this compound.<sup>[4]</sup>

Table 3: GHS Hazard Information for **4-Bromoindole**

Hazard Class	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	<sup>[10]</sup>
Eye Irritation	H319	Causes serious eye irritation	<sup>[10]</sup>
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	<sup>[10]</sup>

Detailed toxicological data, such as LD50 values, are not readily available in the public domain. In vitro cytotoxicity studies on other brominated indole derivatives, such as 6-bromoisatin, have shown activity against cancer cell lines, with IC50 values around 100  $\mu$ M against HT29 and Caco2 cells. However, direct cytotoxicity data for **4-bromoindole** is needed for a comprehensive risk assessment.

## Conclusion

**4-Bromoindole** (CAS 52488-36-5) is a valuable heterocyclic compound with significant utility in organic synthesis and demonstrated biological activity. Its primary application lies in its role as a versatile starting material for the total synthesis of complex natural products, such as clavicipitic acid and dictyodendrin B. Furthermore, its quantifiable antimicrobial and antibiofilm properties against pathogenic bacteria like *E. coli* O157:H7 and *V. parahaemolyticus* present an interesting avenue for the development of new therapeutic agents. While its potential as a GSK-3 inhibitor is noted, this requires further experimental validation with quantitative assays. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate

further research into the synthetic applications and biological mechanisms of **4-bromoindole**, offering a solid foundation for professionals in drug discovery and development.

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